4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine moiety
Scientific Research Applications
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, polymers, and other industrial products.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P301 (If swallowed), P330 (Rinse mouth), P331 (Do NOT induce vomiting), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a wide range of morpholine derivatives .
Mechanism of Action
The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene
Uniqueness
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine stands out due to the presence of both a trifluoromethyl group and a morpholine ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICRODZQJYJRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.